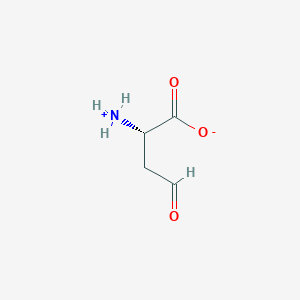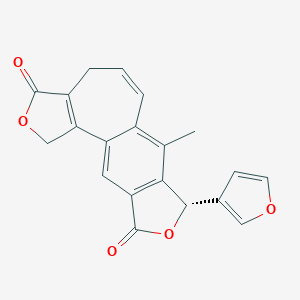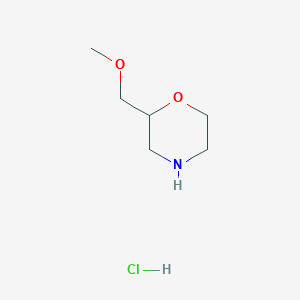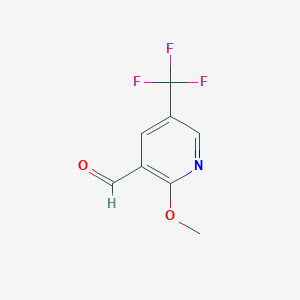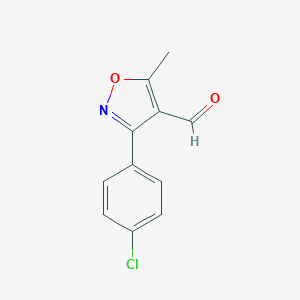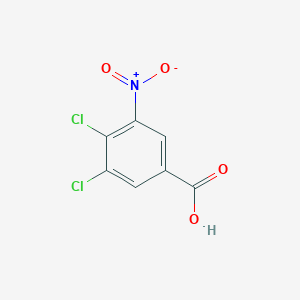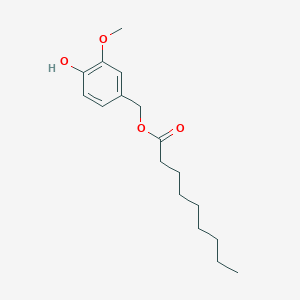
Vanillyl nonanoate
Descripción general
Descripción
Vanillyl nonanoate (VNT) is a capsinoid . Capsinoids are a group of compounds found in pepper plants and are known for their ability to control certain plant diseases . The molecular formula of Vanillyl nonanoate is C17H26O4 .
Synthesis Analysis
The synthesis of Vanillyl nonanoate can be achieved through a transesterification reaction . In one study, the conversion from vanillyl alcohol to Vanillyl nonanoate reached a maximum value of 64% . Another method involves the base-free aerobic oxidation of vanillyl alcohol to vanillin .Molecular Structure Analysis
Vanillyl nonanoate is a compound that contains a vanillyl group . The vanillyl group is a functional group in organic chemistry, and compounds containing a vanillyl group are called vanilloids . The molecular weight of Vanillyl nonanoate is 294.39 .Chemical Reactions Analysis
Vanillyl nonanoate has been studied for its ability to control P. capsici and B. cinerea, two pathogens that infect pepper plants . In vitro tests showed that VNT inhibits the germination of P. capsici spores, but not of B. cinerea spores .Aplicaciones Científicas De Investigación
Stability in Solvents
Vanillyl nonanoate, a synthetic model capsinoid, shows different stability profiles in various solvents. It remains stable in nonpolar solvents but is labile in polar ones, especially in protic solvents like alcohol and water. This characteristic is crucial for its applications in chemical and biochemical research contexts (Sutoh, Kobata, & Watanabe, 2001).
Enzymatic Synthesis
Lipase-catalyzed synthesis of vanillyl nonanoate in organic media has been investigated, revealing that certain enzymes like Novozyme 435 are highly effective. Understanding the optimal conditions for this synthesis is significant for its production and application in various fields, including pharmacology and materials science (Zhonghua, 2007).
Gastric Mucosa Protection
Vanillyl nonanoate demonstrates protective properties against ethanol-induced gastric mucosal injury. This effect is attributed to its role in stimulating the release of calcitonin gene-related peptide (CGRP), suggesting its potential use in gastroenterology and for the development of treatments for gastric ailments (Luo et al., 2011).
Synthesis of Capsinoids
The compound is also involved in the enzymatic synthesis of capsinoids, compounds produced by the Capsicum plant. This process is important in the production of natural capsinoids like capsiate and dihydrocapsiate, with implications in food science and nutrition (Kobata, Kawaguchi, & Watanabe, 2002).
Reaction Kinetics in Synthesis
The kinetics of the lipase-catalyzed synthesis of vanillyl nonanoate in acetone media have been studied, providing insights into the efficiency and mechanism of this reaction. Such studies are foundational in optimizing production methods for industrial applications (Liu, Liu, Dong, & Xie, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSINWHDOHWBJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434648 | |
| Record name | Vanillyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanillyl nonanoate | |
CAS RN |
131119-10-3 | |
| Record name | Vanillyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



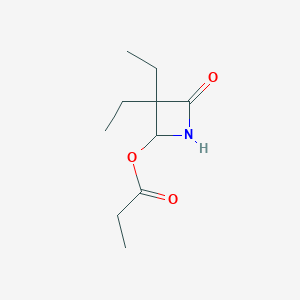
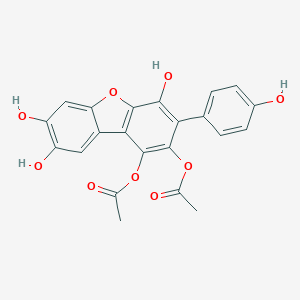
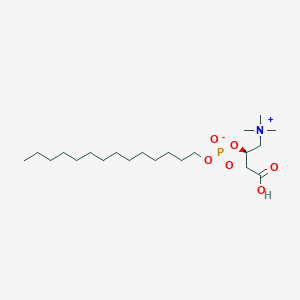
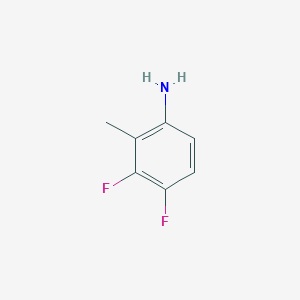
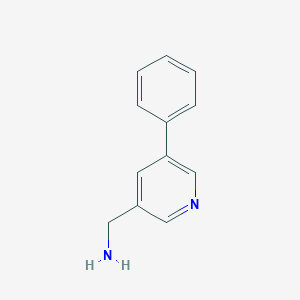
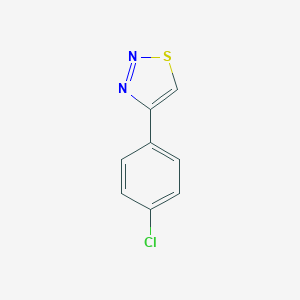
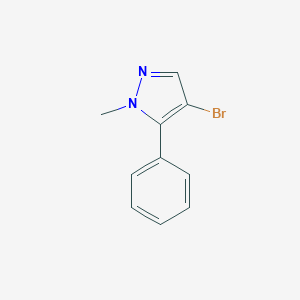
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)
